![molecular formula C9H11N3O4S2 B121741 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 141776-47-8](/img/structure/B121741.png)
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Overview
Description
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is an organic compound with the molecular formula C9H11N3O4S2 . It is also known by other names such as 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide .
Synthesis Analysis
The synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide can be achieved by reacting 2-ethylsulfonylimidazo[1,2-a]pyridine-3-ol with sulfonyl chloride .Molecular Structure Analysis
The molecular structure of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The average mass is 289.331 Da and the monoisotopic mass is 289.019104 Da .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.67±0.1 g/cm3 and a predicted pKa of 5.40±0.60 . The compound is a white to yellow solid at room temperature .Scientific Research Applications
Chemical Properties
“2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide” has a molecular formula of C9H11N3O4S2 and an average mass of 289.331 Da . It has a predicted density of 1.67±0.1 g/cm3 .
Synthesis
This compound can be synthesized in the laboratory and used in various chemical reactions . The exact method of synthesis can vary depending on the desired end product and the specific conditions in the laboratory .
Herbicide Degradation Product
One of the main applications of “2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide” is as a degradation product of the herbicide sulfosulfuron . Sulfosulfuron is a widely used herbicide in wheat cultivation .
Organic Synthesis Intermediate
This compound can also be used as an intermediate in organic synthesis . This means it can be used in the production of other complex organic compounds .
Medical Research
In the field of medical research, “2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide” can be used as a synthetic intermediate . It can be used in the synthesis of various pharmaceutical compounds .
Herbicidal Activity
The compound has been studied for its herbicidal activity. It has been found to have a significant effect on certain types of weeds.
Mechanism of Action
Safety and Hazards
The compound is classified as dangerous with hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVXHAPMFSPZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573139 | |
Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | |
CAS RN |
141776-47-8 | |
Record name | 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide work as a herbicide?
A: While the provided research doesn't explicitly detail the mechanism of action for 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide itself, it does highlight the mode of action of herbicides containing this compound. These herbicides function by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. [, ] This enzyme is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine. By disrupting this pathway, the herbicide effectively inhibits plant growth, ultimately leading to weed death.
Q2: How effective is 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide in controlling Egyptian broomrape in tomato crops?
A: Research indicates that herbicides containing 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide, specifically MON 37500, demonstrate high efficacy in controlling Egyptian broomrape (Orobanche aegyptiaca) in tomato crops. [] Greenhouse studies showed that applying MON 37500 at specific concentrations and timings, either as a post-emergence application or in combination with pre-planting incorporation, resulted in complete control of the parasitic weed. Interestingly, the study also found that the efficacy was significantly reduced when using charcoal-topped pots, suggesting the herbicide's activity is primarily through soil uptake. []
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